molecular formula C18H30O4 B052416 cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal CAS No. 92007-38-0

cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal

Cat. No.: B052416
CAS No.: 92007-38-0
M. Wt: 310.4 g/mol
InChI Key: BAOVDWPXLPKLCE-UHFFFAOYSA-N
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Description

Structure and Synthesis:
The compound cis-bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) diketal (hereafter referred to as Compound A) is a bicyclic diketone derivative with two 2',2'-dimethylpropylidene ketal groups at positions 3 and 5. Its synthesis typically involves the Weiss–Cook condensation of 3-ketoglutarate with ortho-dicarbonyl compounds, forming the bicyclo[3.3.0]octane core . Subsequent ketalization with 2,2-dimethyl-1,3-propanediol under acidic conditions (e.g., p-TsOH) yields the diketal-protected derivative .

Properties

InChI

InChI=1S/C18H30O4/c1-15(2)9-19-17(20-10-15)5-13-7-18(8-14(13)6-17)21-11-16(3,4)12-22-18/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOVDWPXLPKLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CC3CC4(CC3C2)OCC(CO4)(C)C)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Weiss–Cook Condensation

The reaction employs glyoxal (40% aqueous solution) and DAC in a 1:1 molar ratio, catalyzed by p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄) at 60–80°C for 12–24 hours. The product is isolated via recrystallization from methanol, yielding BCO-dione in 65–75% purity. Key parameters include:

ParameterValue
Temperature60–80°C
Catalystp-TSA (5 mol%)
Reaction Time12–24 hours
Yield65–75%

This method avoids chromatographic purification, making it scalable for industrial applications.

Ketalization of BCO-dione

The conversion of BCO-dione to Compound A involves protecting its two ketone groups with 2,2-dimethyl-1,3-propanediol via acid-catalyzed ketalization.

Reaction Conditions

The ketalization is performed in toluene under reflux (110°C) using a Dean–Stark apparatus to remove water. A catalytic amount of p-TSA (2–3 mol%) ensures complete conversion within 6–8 hours. The stoichiometry of 2,2-dimethyl-1,3-propanediol is critical, with a 2.2:1 molar ratio (diol:diketone) required to suppress mono-ktetali formation.

ParameterValue
SolventToluene
Catalystp-TSA (2–3 mol%)
Temperature110°C (reflux)
Reaction Time6–8 hours
Yield85–90%

Purification and Characterization

The crude product is washed with sodium bicarbonate (5% w/v) to neutralize residual acid, followed by column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate Compound A as a white crystalline solid. Nuclear magnetic resonance (NMR) analysis confirms the cis-configuration, with characteristic peaks at δ 1.02 ppm (singlet, 12H, –C(CH₃)₂) and δ 3.72 ppm (multiplet, 4H, –OCH₂–).

Industrial-Scale Optimizations

Continuous Flow Reactors

To enhance throughput, the ketalization step has been adapted to continuous flow systems. Using a tubular reactor with immobilized p-TSA on silica gel, the reaction time is reduced to 2 hours at 130°C, achieving 92% yield with minimal catalyst degradation.

Solvent Recycling

Toluene is recovered via fractional distillation (≥98% purity) and reused, reducing waste and production costs by ∼30%.

Challenges and Mitigation Strategies

Byproduct Formation

Mono-ketal derivatives (∼5–10%) are the primary byproducts, formed due to incomplete diol addition. Increasing the diol:diketone ratio to 2.5:1 suppresses this issue but necessitates post-reaction diol recovery.

Thermal Stability

Prolonged heating above 130°C induces decomposition via retro-ketalization. Temperature-controlled reactors with real-time monitoring are recommended for large batches.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Batch Ketalization85–90ModerateHigh
Flow Reactor92HighModerate
Photochemical40LowLow

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo further oxidation to form more complex derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

  • Reduction: : Reduction reactions can convert the ketone groups back to alcohols. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The ketal groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as Grignard reagents (RMgX) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Grignard reagents, organolithium compounds

Major Products

    Oxidation: Formation of carboxylic acids or esters

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods, including the total synthesis of biologically active analogs and intermediates. Notably, it has been used in the synthesis of carboprostacyclin, a stable and biologically active analogue of prostacyclin (PGI2) .

Applications in Organic Synthesis

  • Intermediates in Drug Development :
    • The diketal serves as a precursor for synthesizing complex molecules used in pharmaceuticals.
    • It has been involved in the synthesis of prostacyclin analogs, which are crucial for cardiovascular therapies.
  • Functionalized Cyclopentanoid Intermediates :
    • The compound is utilized to create highly functionalized cyclopentanoid intermediates that have applications in various chemical reactions .

Medicinal Chemistry

The structural characteristics of cis-bicyclo[3.3.0]octane derivatives facilitate their use in medicinal chemistry:

  • Anticancer Research : Some derivatives exhibit promising anticancer properties by modulating biological pathways associated with tumor growth.
  • Anti-inflammatory Agents : The compound's analogs have shown potential as anti-inflammatory agents due to their ability to mimic natural prostaglandins .

Materials Science

In materials science, the compound's unique structure allows it to be explored as a potential building block for advanced materials:

  • Polymer Chemistry : The diketal can be polymerized to create materials with specific mechanical and thermal properties.
  • Nanotechnology : Research is ongoing into its use in the synthesis of nanoparticles for drug delivery systems .

Case Study 1: Synthesis of Carboprostacyclin

A study demonstrated the total synthesis of carboprostacyclin using cis-bicyclo[3.3.0]octane derivatives as key intermediates, showcasing its significance in producing stable prostacyclin analogs essential for therapeutic applications .

Case Study 2: Anticancer Activity

Research has indicated that certain derivatives of cis-bicyclo[3.3.0]octane exhibit selective cytotoxicity against cancer cell lines, highlighting their potential as lead compounds in drug discovery .

Case Study 3: Material Development

The compound has been investigated for its role in developing new polymeric materials that exhibit enhanced properties suitable for various industrial applications, including coatings and adhesives .

Mechanism of Action

The mechanism by which cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2’,2’-dimethylpropylidene) Diketal exerts its effects involves its ability to undergo various chemical reactions. The ketal groups can be hydrolyzed under acidic conditions to release the corresponding diketone, which can then participate in further reactions. The bicyclic core provides a rigid framework that influences the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Data Tables

Table 2: Spectral Data Highlights

Compound IR (cm⁻¹) ^1H NMR (δ, ppm) ^13C NMR (δ, ppm)
A 2979, 1717, 1132, 1111 0.89 (s, CH₃), 3.49 (d, CH₂O) 108.5 (C), 176.9 (COOEt)
E 3435 (OH), 2952, 1107 0.92 (s, C(CH₃)₂), 1.50–2.60 (m, 14H) 72.1 (CH₂O), 108.5 (C)

Research Findings and Challenges

  • Synthetic Limitations : Compound A’s dienedioate condensations often fail to yield defined products due to competing [2+2+2+2] oligomerization .
  • Divergent Reactivity : Unlike brominated derivatives (Compound F), diketal groups in Compound A resist nucleophilic attacks, favoring cycloadditions .
  • Scalability : The yeast-based synthesis of Compound C offers enantiopurity advantages over Compound A’s chemical route, which requires chiral resolution .

Biological Activity

cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) diketal, also known by its CAS number 51716-63-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.

The molecular formula of cis-Bicyclo[3.3.0]octane-3,7-dione is C8_8H10_{10}O2_2, with a molecular weight of 138.16 g/mol. Key physical properties include:

PropertyValue
Melting Point83-86 °C (lit.)
Boiling Point268.3 °C at 760 mmHg
Density1.191 g/cm³
Flash Point99.4 °C

Synthesis

The synthesis of this compound has been explored in various studies. Notably, it can be synthesized through microwave-assisted reactions involving stabilized phosphorus ylides and cyclic diketones . The reaction conditions and the choice of solvents play a significant role in the yield and purity of the final product.

Neuroprotective Effects

Preliminary studies have indicated that compounds with similar bicyclic frameworks may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . Further investigation into cis-bicyclo[3.3.0]octane's impact on neurodegenerative diseases could provide valuable insights.

Antimicrobial Activity

Recent findings suggest that bicyclic diketones can exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . The potential application of cis-bicyclo[3.3.0]octane in developing new antimicrobial agents warrants further exploration.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer properties of bicyclic compounds derived from natural products, revealing that specific modifications to the bicyclic structure enhanced cytotoxicity against cancer cell lines . Although direct studies on cis-bicyclo[3.3.0]octane are lacking, its structural similarity suggests it may exhibit comparable effects.

Case Study 2: Neuroprotective Effects
In a neuropharmacological study, derivatives of bicyclic compounds were shown to protect against oxidative stress-induced neuronal damage in vitro . This highlights the need for focused research on cis-bicyclo[3.3.0]octane's neuroprotective capabilities.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the stereochemical integrity of cis-Bicyclo[3.3.0]octane-3,7-dione derivatives, and how can contradictory NOE (Nuclear Overhauser Effect) data be resolved?

  • Methodological Answer : Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and 2D-COSY to assign proton-proton coupling and verify stereochemistry. For conflicting NOE data, cross-validate with X-ray crystallography or computational modeling (e.g., DFT-based NMR chemical shift predictions). If crystallography is impractical, employ variable-temperature NMR to assess dynamic effects that may obscure NOE signals .

Q. How can researchers optimize the synthesis of bis-ketalized bicyclo derivatives to minimize side reactions like trans-ketal formation?

  • Methodological Answer : Use anhydrous conditions with Lewis acid catalysts (e.g., BF3_3-Et2_2O) to favor cis-ketalization. Monitor reaction progress via TLC or in-situ IR spectroscopy. If trans-isomers form, employ kinetic control by lowering reaction temperature (<0°C) or switch to bulky alcohol protecting groups (e.g., 2,2-dimethylpropanol) to sterically hinder undesired pathways .

Q. What solvent systems are suitable for purifying cis-Bicyclo[3.3.0]octane diketal derivatives via column chromatography?

  • Methodological Answer : Use a gradient elution with hexane/ethyl acetate (95:5 to 80:20) for nonpolar diketal compounds. For polar byproducts, add 1–2% triethylamine to suppress silica-induced decomposition. Confirm purity via HPLC-MS with a C18 reverse-phase column .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. predicted dipole moments for cis-Bicyclo[3.3.0]octane diketal derivatives?

  • Methodological Answer : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to calculate dipole moments. If experimental values diverge >10%, re-examine solvent effects (e.g., dielectric constant in PCM models) or conformational flexibility. For rigid bicyclo systems, synchrotron-based X-ray charge density analysis may validate computational results .

Q. What strategies mitigate oxidative degradation of the diketal moiety during catalytic applications (e.g., in asymmetric hydrogenation)?

  • Methodological Answer : Introduce electron-withdrawing substituents (e.g., trifluoromethyl groups) to stabilize the ketal oxygen atoms. Alternatively, use anaerobic reaction chambers or radical scavengers (e.g., BHT). Monitor degradation via 19F NMR^{19} \text{F NMR} if fluorinated analogs are synthesized .

Q. How do steric effects from 2',2'-dimethylpropylidene groups influence enantioselectivity in Diels-Alder reactions involving this compound?

  • Methodological Answer : Conduct a steric parameter analysis (e.g., A-value comparisons) to quantify substituent bulk. Pair with kinetic studies under varying temperatures to differentiate enthalpic (steric) vs. entropic (conformational) contributions. Use chiral shift reagents (e.g., Eu(hfc)3_3) in NMR to probe enantiomeric excess trends .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of cis-Bicyclo[3.3.0]octane diketal derivatives in polymer matrices?

  • Methodological Answer : Replicate studies using differential scanning calorimetry (DSC) under inert (N2_2) and oxidative (air) atmospheres. Compare decomposition onset temperatures (TdT_d) and activation energies (via Kissinger analysis). Contradictions may arise from residual catalysts (e.g., acidic protons) in prior work; pre-purify matrices via Soxhlet extraction .

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